2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a pyridinyl group, and a chlorofluorobenzyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable nitrile derivative under acidic or basic conditions.
Introduction of the Chlorofluorobenzyl Group: The chlorofluorobenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol derivative to form the corresponding sulfanyl compound.
Final Coupling: The final step involves coupling the chlorofluorobenzyl sulfanyl intermediate with the triazolopyrimidine core under conditions that facilitate the formation of the desired product. This may include the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridinyl or triazolopyrimidine rings, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Functionalized benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
In biological research, 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties may offer advantages in terms of efficiency and selectivity.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-yl]pyridine
- **2-[(2,6-Difluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-yl]pyridine
- **2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-yl]pyridine
Uniqueness
Compared to similar compounds, 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific structural features, such as the combination of a triazolopyrimidine core with a chlorofluorobenzyl sulfanyl group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-12-4-3-5-13(19)11(12)10-25-17-22-16-21-9-7-15(24(16)23-17)14-6-1-2-8-20-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJLCVYUZPHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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